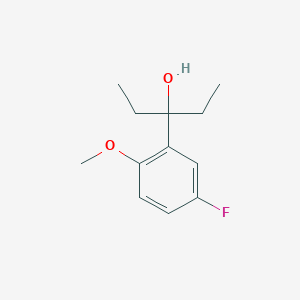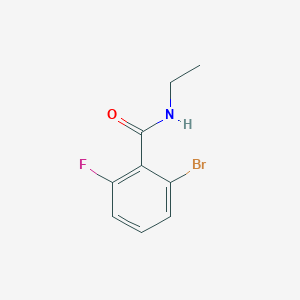
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea is an organosulfur compound with a unique structure that includes a thiourea group attached to a chlorinated, hydroxylated, and methoxylated phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea typically involves the reaction of 4-chloro-2-hydroxy-5-methoxyaniline with thiourea. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:
- Dissolve 4-chloro-2-hydroxy-5-methoxyaniline in a suitable solvent, such as ethanol or methanol.
- Add thiourea to the solution.
- Add a few drops of hydrochloric acid to catalyze the reaction.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold water and recrystallize from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, continuous stirring, and precise temperature control to ensure consistent product quality. The purification steps may include additional filtration and drying processes to achieve the desired purity.
化学反応の分析
Types of Reactions
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
科学的研究の応用
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1-(4-Chlorophenyl)thiourea: Lacks the hydroxyl and methoxy groups.
1-(2-Hydroxy-5-methoxyphenyl)thiourea: Lacks the chlorine atom.
Uniqueness
1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea is unique due to the combination of chlorine, hydroxyl, and methoxy groups on the phenyl ring This unique structure imparts specific chemical and biological properties that are not present in simpler thiourea derivatives
特性
IUPAC Name |
(4-chloro-2-hydroxy-5-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-13-7-3-5(11-8(10)14)6(12)2-4(7)9/h2-3,12H,1H3,(H3,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDIGGMHFDTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=S)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B7979076.png)









![7-Bicyclo[4.2.0]octa-1,3,5-trienylazanium;chloride](/img/structure/B7979151.png)
